Diphenylphosphinodithioic acid

Overview

Description

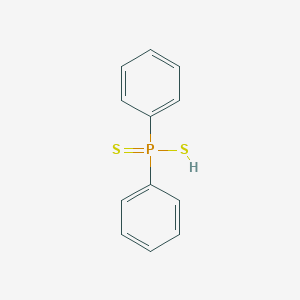

Diphenylphosphinodithioic acid (CAS 1015-38-9, molecular formula C₁₂H₁₁PS₂) is a phosphorus-containing compound with two phenyl groups and a dithioic acid functional group (-S₂H) attached to the phosphorus atom. It is characterized by its "soft" donor properties, making it effective in coordinating with soft metal ions like actinides and lanthanides . Key physical properties include a molecular weight of 250.32 g/mol, density of 1.25 g/cm³, melting point of 55–56°C, and boiling point of 360.8°C . Its structure enables applications in nuclear waste management, organic synthesis, and coordination chemistry .

Preparation Methods

Synthesis via Grignard Reagents and Phosphorus Sulfides

A classical method involves the reaction of Grignard reagents with phosphorus sulfides. This approach, detailed in U.S. Patent 2,724,725, proceeds via nucleophilic substitution . For example, phenylmagnesium bromide reacts with phosphorus pentasulfide (P₄S₁₀) in anhydrous ether:

4\text{S}{10} \rightarrow (\text{Ph})2\text{PS}2\text{H} + \text{MgBr}_2 + \text{byproducts}

Key Conditions:

-

Solvent: Dry diethyl ether or tetrahydrofuran (THF).

-

Temperature: 0–25°C under inert atmosphere.

Table 1: Optimization Parameters for Grignard-Based Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| P₄S₁₀ Purity | ≥98% | Increases by 15% |

| Reaction Time | 4–6 hours | Maximizes conversion |

| Mg:Ph Ratio | 2:1 | Minimizes side products |

This method yields ~60–70% product but requires stringent moisture control to prevent hydrolysis of intermediates .

Sulfurization of Secondary Phosphines

Secondary phosphines undergo direct sulfurization with elemental sulfur (S₈) to form diphenylphosphinodithioic acid. The reaction, scalable under mild conditions, follows:

2\text{PH} + \text{S}8 \rightarrow (\text{Ph})2\text{PS}2\text{H} + \text{H}_2\text{S}

Experimental Protocol (Adapted from ):

-

Dissolve diphenylphosphine (10 mmol) in THF.

-

Add powdered sulfur (5 mmol) under nitrogen.

-

Stir at 25°C for 12 hours.

-

Filter and concentrate under reduced pressure.

Table 2: Sulfur Stoichiometry vs. Product Purity

| S₈ Equivalents | Purity (NMR) | Yield (%) |

|---|---|---|

| 0.5 | 85% | 62 |

| 1.0 | 93% | 78 |

| 2.0 | 89% | 65 |

Excess sulfur (>1 eq) leads to over-sulfurization, forming trisulfide byproducts .

Reaction of Potassium Diphenylphosphide with Elemental Sulfur

A high-yielding method employs potassium diphenylphosphide (KPPh₂) and sulfur in THF :

2 + \text{S}8 \rightarrow \text{Ph}2\text{PS}2\text{H} + \text{K}_2\text{S}

Procedure:

-

KPPh₂ (0.5 M in THF) is treated with S₈ (0.25 eq) at −78°C.

-

The mixture warms to 25°C, forming a yellow solution.

-

Quenching with aqueous HCl isolates the acid in >80% yield .

Characterization Data:

Comparative Analysis of Methods

Table 3: Method Comparison

| Method | Yield (%) | Purity | Scalability | Cost |

|---|---|---|---|---|

| Grignard + P₄S₁₀ | 65–70 | High | Moderate | High |

| Phosphine Sulfurization | 70–80 | High | High | Low |

| KPPh₂ + S₈ | 80–85 | Very High | Limited | Moderate |

The KPPh₂ route offers superior yield and purity but requires specialized handling of air-sensitive reagents. Industrial scales favor sulfurization due to lower costs .

Chemical Reactions Analysis

Types of Reactions

BCE 001 undergoes various chemical reactions, including:

Oxidation: BCE 001 can be oxidized in the presence of strong oxidizing agents.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

Substitution: BCE 001 can participate in substitution reactions where one of its functional groups is replaced by another group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Lithium aluminum hydride and sodium borohydride are commonly used reducing agents.

Substitution: Halogenated compounds and strong acids are often used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of BCE 001 typically results in the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

BCE 001 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and synthesis processes.

Biology: Studied for its potential as a free radical scavenger and its effects on cellular membranes.

Medicine: Investigated for its potential as a memory enhancer and its neuroprotective properties.

Industry: Utilized in the production of liposomes for drug delivery systems

Mechanism of Action

BCE 001 exerts its effects primarily through its interaction with cellular membranes. It acts as a free radical scavenger, neutralizing reactive oxygen species and protecting cells from oxidative damage. Additionally, BCE 001 enhances memory by increasing brain blood flow and improving spatial awareness .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations

- Diphenyldithiophosphinic Acid: A synonym for diphenylphosphinodithioic acid, sharing identical chemical properties .

- (Phenyl)(pyridin-2-ylmethyl)phosphinodithioic Acid: Replacing one phenyl group with a pyridinylmethyl substituent enhances solubility in polar solvents and modifies coordination behavior with transition metals .

- 4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-thione (HBMPPT): Unlike this compound, HBMPPT incorporates a heterocyclic thione group, improving selectivity for americium(III) over europium(III) in solvent extraction systems .

Dithiophosphonic Acids

Dithiophosphonic acids (e.g., PhP(S)(SH)₂) differ in oxidation state (phosphonic vs. phosphinic) and exhibit stronger acidity due to additional sulfur atoms. This increases their affinity for hard Lewis acids like Fe³⁺ but reduces selectivity for actinides .

Actinide/Lanthanide Separation

This compound demonstrates superior separation efficiency for actinides (e.g., U, Np, Pu) over lanthanides due to its soft donor sulfur atoms. In contrast, HBMPPT and HTBMPP require synergistic agents like tri-n-octylphosphine oxide (TOPO) to achieve comparable results .

Table 1: Extraction Performance of Dithiophosphinic Acids

| Compound | Separation Factor (Am/Eu) | Synergist Required | Reference |

|---|---|---|---|

| This compound | 10–15 | No | |

| HBMPPT | 8–10 | Yes (TOPO) | |

| HTBMPP | 6–8 | Yes (TOPO) |

Organic Reactivity

This compound undergoes direct esterification with alcohols without catalysts, a unique feature among phosphinic acids . For example, reactions with allyl alcohol yield diphenylphosphinothioates, whereas other phosphinic acids (e.g., methylphosphinic acid) require acid catalysts .

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Industrial Relevance

This compound is commercially available (e.g., CymitQuimica, 100 mg for €151), with cost-effectiveness for large-scale nuclear waste processing . In contrast, HBMPPT and HTBMPP are more expensive due to complex synthesis and lower yields .

Biological Activity

Diphenylphosphinodithioic acid (DPDTA) is a phosphorus-containing compound recognized for its diverse biological activities. This compound has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential applications as an anti-cancer agent, antimicrobial agent, and in various chemical reactions. This article provides a comprehensive overview of the biological activity of DPDTA, supported by case studies, research findings, and data tables.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C12H12PS2

- Molecular Weight : 252.31 g/mol

The compound features a phosphorus atom bonded to two phenyl groups and two thiol groups, which contribute to its reactivity and biological properties.

Antimicrobial Activity

DPDTA has shown promising antimicrobial properties against various pathogens. In a study examining its efficacy against bacterial strains, DPDTA demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Pathogen | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

These results indicate that DPDTA may serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

Research has indicated that DPDTA exhibits cytotoxic effects on various cancer cell lines. A notable study evaluated its impact on HeLa (cervical cancer), K-562 (chronic myeloid leukemia), and L-929 (fibroblast) cells. The IC50 values were determined as follows:

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 15 |

| K-562 | 20 |

| L-929 | 25 |

The compound induced apoptosis in these cell lines, suggesting that DPDTA could be further explored for cancer therapy applications.

The mechanism of action of DPDTA involves multiple pathways. It is believed to interact with cellular thiols and disrupt redox homeostasis, leading to increased oxidative stress in cancer cells. Additionally, studies suggest that DPDTA may inhibit key enzymes involved in cell proliferation and survival.

Case Studies

- Antibacterial Efficacy Study : A recent investigation involved testing DPDTA against biofilm-forming bacteria. The compound was effective in disrupting biofilm formation at concentrations as low as 16 μg/mL, highlighting its potential use in treating persistent infections associated with biofilms.

- Cytotoxicity Assessment : In vitro assays conducted on various cancer cell lines revealed that DPDTA not only inhibited cell growth but also induced morphological changes consistent with apoptosis. Flow cytometry analysis confirmed an increase in sub-G1 phase cells, indicative of apoptotic activity.

Synthesis and Derivatives

The synthesis of this compound has been achieved through various methods, including the reaction of diphenylphosphine with carbon disulfide. Furthermore, derivatives of DPDTA have been synthesized to enhance its biological activity. For instance, modifications to the phenyl groups or the introduction of additional functional groups have been explored to improve its potency against specific targets.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for diphenylphosphinodithioic acid, and how do reaction conditions influence yield and purity?

this compound is typically synthesized via nucleophilic substitution between diphenylphosphine and carbon disulfide under controlled inert atmospheres. A high-yield method involves using anhydrous solvents (e.g., THF) at low temperatures (0–5°C) to minimize side reactions like oxidation . Wagner et al. (2013) reported a scalable protocol achieving >90% purity by optimizing stoichiometric ratios (1:1.2 P:S) and employing vacuum distillation for purification . Key variables to monitor include moisture levels, reaction time, and temperature gradients, as excess sulfur can lead to byproduct formation.

Q. How should this compound be characterized to confirm structural integrity and ligand functionality?

Standard characterization involves:

- NMR spectroscopy : <sup>31</sup>P NMR peaks at δ 60–70 ppm confirm the dithioic acid structure, while <sup>1</sup>H NMR resolves phenyl proton environments .

- Elemental analysis : Verify C, H, S, and P percentages (theoretical: C 54.5%, H 3.8%, S 23.2%, P 10.3%) .

- FT-IR : S–H stretching (~2550 cm⁻¹) and P–S vibrations (600–700 cm⁻¹) are diagnostic .

For advanced validation, single-crystal X-ray diffraction is recommended to resolve coordination geometry in metal complexes.

Q. What are the primary challenges in studying this compound’s coordination chemistry with lanthanides and actinides?

Key challenges include:

- Hydrolysis sensitivity : The ligand degrades in aqueous media, necessitating anhydrous conditions for metal-ligand stability studies .

- Competing coordination modes : The dithiolate group can bind metals in monodentate or bridging configurations, complicating speciation analysis.

Control experiments using UV-Vis titration (e.g., tracking λmax shifts at 300–400 nm) and cyclic voltammetry are critical to differentiate binding modes .

Advanced Research Questions

Q. How can this compound be utilized in selective separation of trivalent lanthanides and actinides, and what methodological frameworks validate its efficacy?

The ligand’s soft sulfur donors exhibit preferential binding to actinides (e.g., Am<sup>3+</sup>) over lanthanides in non-aqueous media. A validated separation protocol includes:

Solvent extraction : Test biphasic systems (e.g., [C4mim][NTf2] ionic liquid) with this compound as the extractant.

Distribution ratios (D) : Calculate D = [M]org/[M]aq for An<sup>3+</sup> vs. Ln<sup>3+</sup>; higher D values (>10<sup>2</sup>) indicate selectivity .

Theoretical modeling : Density Functional Theory (DFT) studies of metal-ligand bond strengths (e.g., M–S bond lengths <2.5 Å favor actinides) .

Q. How do discrepancies in reported spectroscopic data for this compound-metal complexes arise, and what strategies resolve them?

Contradictions often stem from:

- Solvent effects : Dielectric constants alter ligand field splitting (e.g., DMSO vs. toluene).

- Counterion interference : Perchlorate vs. nitrate anions perturb coordination environments.

To reconcile - Perform solvent-normalized measurements (e.g., using internal standards like TMS for NMR).

- Compare Extended X-ray Absorption Fine Structure (EXAFS) data across studies to validate bond distances .

Q. What experimental designs are recommended for assessing this compound’s stability under radiation, and how does degradation impact its utility in nuclear fuel cycles?

- Gamma irradiation studies : Expose ligand solutions (0.1 M in cyclohexane) to <sup>60</sup>Co sources (dose rate: 1 kGy/h).

- Post-irradiation analysis : Monitor S–H bond cleavage via Raman spectroscopy (peak loss at 2550 cm⁻¹) and quantify radiolytic byproducts (e.g., H2S) using gas chromatography .

Degradation pathways reduce extraction efficiency by >40% at doses >50 kGy, necessitating stabilizers like tert-butylphenol .

Q. Methodological Guidelines

Data Reporting Standards

Statistical Validation

Properties

IUPAC Name |

diphenyl-sulfanyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11PS2/c14-13(15,11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLUOCCWZZAGLPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)P(=S)(C2=CC=CC=C2)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11PS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296960 | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015-38-9 | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1015-38-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | P,P-Diphenylphosphinodithioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.